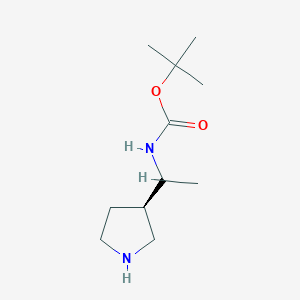

(3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

tert-butyl N-[1-[(3R)-pyrrolidin-3-yl]ethyl]carbamate |

InChI |

InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m1/s1 |

InChI Key |

HJUZGKGDCUOVML-YGPZHTELSA-N |

Isomeric SMILES |

CC([C@@H]1CCNC1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C1CCNC1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Significance of Chiral Nitrogen Heterocycles in Medicinal Chemistry and Asymmetric Catalysis

Chiral nitrogen heterocycles are fundamental structural motifs whose importance in both medicinal chemistry and asymmetric catalysis cannot be overstated. Their widespread presence in biologically active molecules and their utility as ligands for stereoselective transformations have solidified their status as essential components in contemporary chemical research and development.

In medicinal chemistry, nitrogen-containing heterocycles are a dominant feature in the landscape of pharmaceuticals. It is estimated that approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle. nih.govmdpi.comrsc.org The prevalence of these scaffolds is attributed to several key factors. The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, facilitating crucial interactions with biological targets like proteins and nucleic acids. nih.govrsc.org Furthermore, the three-dimensional and often rigid structures of these rings, such as the pyrrolidine (B122466) scaffold, allow for a precise spatial arrangement of functional groups, which is critical for selective and high-affinity binding to enzyme active sites or receptors. nih.gov Chirality plays a paramount role, as different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. rsc.orgresearchgate.net The ability to synthesize enantiomerically pure heterocycles is therefore a critical aspect of modern drug discovery, enabling the development of safer and more effective therapeutic agents. rsc.org

In the field of asymmetric catalysis, chiral nitrogen heterocycles are frequently employed as ligands that coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a chemical reaction. acs.orgnih.govmdpi.com This approach is a cornerstone of modern synthesis, allowing for the efficient production of single-enantiomer compounds from achiral or racemic precursors. mdpi.com The pyrrolidine ring, for instance, is the basis for highly successful proline-based organocatalysts and ligands for metal-catalyzed reactions. researchgate.net The conformational rigidity and defined stereochemistry of these ligands are key to inducing high levels of enantioselectivity in a wide range of transformations, including hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. nih.gov The modular nature of these heterocyclic scaffolds allows for systematic tuning of their steric and electronic properties to optimize catalyst performance for a specific application.

The Pyrrolidine Ring System: Structural Features and Stereochemical Considerations

The pyrrolidine (B122466) ring is a five-membered saturated heterocycle containing one nitrogen atom. wikipedia.org Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms in the pyrrolidine ring result in a non-planar, three-dimensional structure. nih.gov This non-planarity is a defining characteristic and is crucial to its function in chemical and biological systems.

The pyrrolidine ring is not static; it exists in a state of dynamic conformational equilibrium, primarily adopting two puckered conformations: the "envelope" (Cₛ symmetry) and the "twist" or "half-chair" (C₂ symmetry). In the envelope conformation, four of the ring atoms are coplanar, while the fifth atom (either a carbon or the nitrogen) is out of plane. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. This conformational flexibility is often described as "pseudorotation," as the pucker can move around the ring with a relatively low energy barrier. nih.gov

The introduction of substituents onto the pyrrolidine ring has significant stereochemical consequences. A monosubstituted pyrrolidine can exist as two enantiomers (R or S). With two substituents, the possibility of diastereomers (cis and trans isomers) arises, in addition to enantiomers. ontosight.aibeilstein-journals.org The stereochemical relationship between substituents (their relative and absolute configuration) profoundly influences the ring's preferred conformation and, consequently, its physical, chemical, and biological properties. ontosight.aibeilstein-journals.org For example, the spatial orientation of substituents on a pyrrolidine-based drug candidate can dramatically alter its binding mode and affinity for its biological target. nih.gov This sensitivity to stereochemistry underscores the importance of stereocontrolled synthesis when preparing substituted pyrrolidine derivatives for applications in medicinal chemistry and catalysis. nih.gov

Mechanistic Insights and Spectroscopic Analysis in the Synthesis of Chiral Pyrrolidine Systems

Elucidation of Reaction Mechanisms in Stereoselective Transformations (e.g., ReactIR Spectroscopy)

Understanding the intricate mechanistic pathways of stereoselective reactions is crucial for optimizing reaction conditions and maximizing stereochemical purity. In-situ spectroscopic techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectroscopy, provide a powerful lens for real-time monitoring of reacting species, offering invaluable insights into reaction kinetics, intermediates, and the roles of catalysts and reagents.

In the context of chiral pyrrolidine (B122466) synthesis, studies on related N-Boc-pyrrolidine systems have demonstrated the utility of these methods. For instance, the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine has been monitored using in-situ ReactIR spectroscopy. acs.org This protocol involves the deprotonation of N-Boc pyrrolidine with s-BuLi in the presence of a chiral ligand like (–)-sparteine, followed by transmetalation and a Negishi coupling reaction. acs.org ReactIR allows for the tracking of the concentration of key species throughout the reaction, helping to delineate the full scope and limitations of the methodology. acs.org By observing the consumption of reactants and the formation of products and intermediates in real-time, researchers can gain a clearer picture of the reaction profile and the factors that govern stereoselectivity.

While direct mechanistic studies employing ReactIR on the synthesis of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine are not extensively documented in publicly available literature, the principles derived from analogous systems are broadly applicable. The insights gained from monitoring related transformations, such as 1,3-dipolar cycloadditions or diastereoselective reductions, help in proposing and validating mechanisms for achieving high stereocontrol in the formation of densely substituted pyrrolidine rings. acs.orgnih.gov

Analysis of Stereochemical Outcomes (e.g., Enantiomeric and Diastereomeric Ratio Determination)

The successful synthesis of a specific stereoisomer of a chiral pyrrolidine derivative requires rigorous analysis to quantify its stereochemical purity. The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is a critical step, routinely accomplished using chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for determining the diastereomeric ratio of a product mixture. The different spatial arrangement of atoms in diastereomers results in distinct chemical shifts for their respective protons. By integrating the signals corresponding to each diastereomer in the crude reaction mixture, a quantitative ratio can be established. nih.govnih.gov For example, in copper-promoted intramolecular aminooxygenation reactions to form 2,5-disubstituted pyrrolidines, diastereomeric ratios exceeding 20:1 have been determined by analyzing the crude ¹H NMR spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be precisely calculated. nih.gov For instance, in the asymmetric Michael addition of cyclohexanone (B45756) to trans-β-nitrostyrene catalyzed by a chiral pyrrolidine, the enantiomeric excess of the product was determined by chiral HPLC analysis using a Daicel Chiralpak AD column. nih.gov

The stereochemical outcomes of various synthetic strategies leading to chiral pyrrolidine systems have been reported with high levels of selectivity. These methods include 1,3-dipolar cycloadditions, diastereoselective reductions, and multi-component reactions, often achieving excellent diastereo- and enantioselectivities. acs.orgnih.govnih.gov

Below are tables summarizing representative data on the analysis of stereochemical outcomes in the synthesis of chiral pyrrolidine systems, illustrating the high levels of stereocontrol that can be achieved and the analytical methods used for their determination.

Table 1: Stereochemical Outcome of a Michael Addition Catalyzed by a Chiral Pyrrolidine Derivative

| Entry | Catalyst | Solvent | Diastereomeric Ratio (dr) [%] | Enantiomeric Excess (ee) [%] | Method of Determination |

| 1 | Catalyst 6 | DMSO | >95 | 69 | ¹H-NMR (dr), Chiral HPLC (ee) |

| 2 | Catalyst 12 | CHCl₃ | >95 | 38 | ¹H-NMR (dr), Chiral HPLC (ee) |

| Data sourced from a study on the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyyrene. nih.gov |

Table 2: Diastereoselectivity in Copper-Promoted Synthesis of 2,5-cis-Pyrrolidines

| Entry | Substrate | Yield [%] | Diastereomeric Ratio (cis:trans) | Method of Determination |

| 1 | Substrate 7 | 94 | >20:1 | ¹H-NMR |

| 2 | Substrate 15 | 78 | >20:1 | ¹H-NMR |

| 3 | Substrate 17 | 80 | >20:1 | ¹H-NMR |

| Data sourced from a study on the intramolecular copper-promoted aminooxygenation of alkenes. nih.gov |

These analytical techniques are indispensable for validating the stereochemical integrity of complex molecules like this compound, ensuring their suitability for their intended applications in fields such as pharmaceutical development.

Research Applications of 3r 3 1 Boc Amino Ethyl Pyrrolidine and Its Derivatives

Applications in Organic Synthesis Methodology Development

The unique structural features of (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine make it an attractive starting material for the development of new synthetic methods, particularly for accessing other valuable chiral molecules.

Development of Novel Synthetic Routes to Chiral Amines and Pyrrolidines

This compound serves as a key chiral building block for the synthesis of more complex and functionally diverse chiral amines and pyrrolidine (B122466) derivatives. One notable example is its utility in the practical and efficient diastereoselective synthesis of (3R,1'S)-3-[(1'-N-methylamino)ethyl]pyrrolidine. mdpi.com This derivative is a crucial structural component of quinolone-type anti-fungal agents such as premafloxacin. mdpi.com

The synthesis of (3R,1'S)-3-[(1'-N-methylamino)ethyl]pyrrolidine has been achieved through various routes, including those starting from optically active phenylethylamine or L-alanine. mdpi.com However, a highly efficient method utilizes a diastereoselective hydrogenation of a 3-acetyl-1-benzyl-2-pyrrolidione precursor, which after a series of steps including reduction, methanesulfonylation, inverse amination, and debenzylation, yields the target chiral diamine. mdpi.com While this specific published route does not start directly from this compound, the structure of the final product highlights the importance of this substitution pattern in the development of bioactive compounds, suggesting the potential for synthetic strategies that do commence with the title compound.

Investigations into Stereoselective Bond Formations

The inherent chirality of this compound makes it a valuable substrate for investigations into stereoselective bond formations. The pyrrolidine ring can act as a chiral scaffold, directing the approach of reagents to create new stereocenters with high levels of control.

Research in the broader field of pyrrolidine chemistry has demonstrated the feasibility of achieving high diastereoselectivity in various reactions. For instance, the Yb(OTf)3-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters leads to the formation of pyrrolidines with a favored cis relationship between substituents at the 2- and 5-positions. semanticscholar.org Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis-pyrrolidines with excellent diastereomeric ratios. nih.gov

While specific studies detailing the use of this compound in such investigations are not extensively documented in the reviewed literature, its structure is well-suited for such explorations. The existing stereocenters can influence the facial selectivity of reactions at other positions on the pyrrolidine ring or on the ethylamino side chain, making it a promising candidate for the development of new diastereoselective transformations.

Applications in Medicinal Chemistry Research

The pyrrolidine ring is a common motif in a vast number of biologically active compounds, and this compound serves as a valuable precursor in the synthesis of potential therapeutics. nih.gov

Precursor in the Synthesis of Bioactive Small Molecules (e.g., enzyme inhibitors, receptor antagonists)

The chiral nature of this compound and its derivatives makes them attractive building blocks for the synthesis of enzyme inhibitors and receptor antagonists, where stereochemistry is often critical for biological activity.

A significant application of a closely related scaffold is in the synthesis of Janus kinase (JAK) inhibitors. Tofacitinib, a known JAK inhibitor used in the treatment of rheumatoid arthritis, features a substituted pyrrolidine ring, albeit as part of a piperidine (B6355638) structure in the final molecule. unl.ptderpharmachemica.com The synthesis of Tofacitinib and its analogs often involves the construction of a chiral piperidine or pyrrolidine core. derpharmachemica.com While a direct synthesis of Tofacitinib from this compound is not the primary reported route, the structural similarities highlight the relevance of such chiral building blocks in accessing this class of inhibitors. The development of novel JAK inhibitors often involves the exploration of various heterocyclic scaffolds, and the pyrrolidine motif present in the title compound is a key area of interest. nih.govenamine.net

Furthermore, pyrrolidine derivatives are precursors in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. niscpr.res.innih.govcjph.com.cngoogle.comnih.govnih.gov The synthesis of these inhibitors often relies on the coupling of a chiral pyrrolidine-containing fragment with other functionalities. The structure of this compound provides a suitable scaffold for the elaboration into potent and selective DPP-IV inhibitors.

The following table provides examples of bioactive compounds that feature a pyrrolidine or a closely related scaffold, illustrating the potential applications of this compound as a precursor.

| Bioactive Compound Class | Target | Therapeutic Area | Relevant Precursor Scaffold |

|---|---|---|---|

| Janus Kinase (JAK) Inhibitors | JAK1, JAK2, JAK3, TYK2 | Autoimmune diseases, Inflammation | Chiral Pyrrolidine/Piperidine |

| Dipeptidyl Peptidase IV (DPP-IV) Inhibitors | DPP-IV | Type 2 Diabetes | Chiral Pyrrolidine |

| Quinolone Anti-fungal Agents | Fungal enzymes | Fungal Infections | Chiral diaminoethyl-pyrrolidine |

Contribution to Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Containing Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The defined stereochemistry of this compound makes it and its derivatives valuable tools for such investigations. By systematically modifying the substituents on the pyrrolidine ring and the side chain, researchers can probe the key interactions between a molecule and its biological target.

For instance, SAR studies on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib have shown that modifications at different positions on the pyrrolidine scaffold have varied effects on inhibitory activity. researchgate.net Such studies are crucial for optimizing lead compounds to enhance potency and selectivity.

In the context of JAK inhibitors, SAR studies of analogs of Tofacitinib have been conducted to explore the impact of modifications to the core structure on inhibitory activity and selectivity against different JAK isoforms. nih.gov The use of chiral building blocks like this compound would allow for the synthesis of a library of analogs with controlled stereochemistry, enabling a detailed exploration of the stereochemical requirements for optimal target engagement. The orientation of substituents on the pyrrolidine ring can significantly impact the binding affinity and functional activity of a drug candidate. nih.gov

Applications in Asymmetric Catalysis

Chiral amines and their derivatives are widely used as organocatalysts in a variety of asymmetric transformations. The pyrrolidine scaffold, in particular, is a core component of many highly successful organocatalysts, such as those derived from proline. unibo.it These catalysts can activate substrates through the formation of chiral enamines or iminium ions, leading to the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

While the direct application of this compound as an organocatalyst is not extensively reported in the literature reviewed, its structure possesses the necessary features for such an application. The presence of a secondary amine (after deprotection of the Boc group) on the pyrrolidine ring makes it a candidate for enamine or iminium ion catalysis. The chiral environment provided by the substituted pyrrolidine ring could induce high levels of stereoselectivity in catalyzed reactions.

Further derivatization of the amino groups could lead to the development of novel bifunctional catalysts, where one group acts as a Lewis base to activate the nucleophile, and another group acts as a Brønsted acid or base to activate the electrophile. The development of new pyrrolidine-based organocatalysts is an active area of research, and chiral building blocks like this compound represent a promising starting point for the design and synthesis of next-generation catalysts. nih.govunl.ptresearchgate.netunibo.it

Development of Chiral Ligands for Metal-Catalyzed Asymmetric Reactions (e.g., Pd-catalyzed allylic alkylation)

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and metal-catalyzed asymmetric reactions are among the most powerful tools for this purpose. Chiral ligands, which coordinate to a metal center, are crucial for inducing enantioselectivity. Derivatives of this compound are excellent candidates for chiral ligands due to their rigid C2-symmetric or pseudo-symmetric structures, which can effectively control the stereochemical outcome of a reaction. nih.gov

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example of a reaction where chiral pyrrolidine-based ligands have demonstrated significant success. nih.govnih.gov In this reaction, a nucleophile is added to an allylic substrate in the presence of a palladium catalyst and a chiral ligand. The ligand creates a chiral environment around the metal, directing the nucleophile to attack one face of the π-allyl-palladium intermediate preferentially, thus generating a product with high enantiomeric excess (ee). nih.gov

The versatility of the this compound framework allows for the synthesis of a diverse library of ligands. The pyrrolidine nitrogen and the side-chain amino group can be functionalized with various phosphine, amine, or other coordinating moieties to fine-tune the steric and electronic properties of the resulting ligand. This tunability is essential for optimizing the catalyst's performance for specific substrates and reaction conditions. For instance, phosphoramidite (B1245037) ligands derived from pyrrolidine scaffolds have been successfully employed in Pd-catalyzed AAA reactions, yielding products with excellent enantioselectivity. nih.gov The synthetic utility of the resulting 3-allyl-3-amino-2-oxindoles can be further demonstrated by their conversion into complex spirocyclic systems, such as spiro[indoline-3,2'-pyrrolidin]-2-one derivatives. researchgate.net

| Ligand Type | Substrate | Nucleophile | Yield (%) | ee (%) | Reference Finding |

|---|---|---|---|---|---|

| Phosphoramidite (Pyrrolidine-based) | 1,3-Diphenylallyl acetate | Dimethyl malonate | 99 | 96 | Phosphoramidite ligands based on a pyrrolidine backbone are highly effective in Pd-catalyzed AAA, demonstrating high yields and enantioselectivities. nih.gov |

| Bi(oxazoline) (Tartrate-derived) | Allyl carboxylates | 3-Aminooxindoles | High | Up to 97 | Tartrate-derived bi(oxazoline) ligands combined with palladium catalysts enable the asymmetric allylic alkylation of 3-aminooxindoles to produce chiral 3-allyl-3-aminooxindoles. researchgate.net |

| (S,S)-Trost Ligand | (Z)-Allyl 1-phenylprop-1-enyl carbonate | Internal enolate | 68 | 88 (in THF) | The AAA of conformationally non-rigid acyclic ketone enolates can be achieved with high enantioselectivity using chiral ligands. nih.gov |

| Pyrrolidine-based phosphine | Cyclopentene-1,4-diol derivative | Methyl 5-bromo-pyrrole-2-carboxylate | 83 | 92 | Pyrroles can act as effective nucleophiles in Pd-catalyzed AAA, leading to the synthesis of complex nitrogen-containing molecules like Agelastatin A. nih.gov |

Design of Organocatalysts for Enantioselective Transformations (e.g., conjugate additions)

In addition to serving as ligands in metal catalysis, chiral pyrrolidine derivatives are cornerstones of asymmetric organocatalysis. unibo.it This field utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a complementary approach to metal-based catalysts. The this compound scaffold is particularly well-suited for designing bifunctional organocatalysts, where one part of the molecule activates the nucleophile while another part activates the electrophile.

A common strategy involves modifying the pyrrolidine to act as a secondary amine catalyst, which can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. The side chain can be functionalized with a hydrogen-bond donor group, such as a thiourea, squaramide, or sulfonamide, which interacts with the other reactant, providing stereochemical control. mdpi.com

This catalytic mode is highly effective in enantioselective conjugate additions (Michael additions), where a nucleophile adds to an α,β-unsaturated carbonyl compound or nitroolefin. doi.org For example, a pyrrolidine-based catalyst can form an enamine with a ketone or aldehyde. Simultaneously, the hydrogen-bonding group on the catalyst's side chain can bind to and orient a nitroolefin, directing the enamine to attack from a specific face and thereby controlling the stereochemistry of the newly formed carbon-carbon bond. mdpi.comdoi.org This dual activation model has been successfully applied to the synthesis of γ-nitrocarbonyls, which are versatile synthetic intermediates. doi.org

| Catalyst Type | Reaction | Yield (%) | dr | ee (%) | Reference Finding |

|---|---|---|---|---|---|

| ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Cyclohexanone (B45756) + β-nitrostyrene | 96 | >99:1 | >99 | A novel pyrrolidine-carbamate catalyst was highly efficient for the Michael addition of ketones to nitroolefins without additives, affording excellent stereoselectivity. doi.org |

| Proline-based binaphthyl sulfonimide | Ketones + Nitroalkenes | - | - | - | L-proline-based catalysts prepared from (S)-2-amino-1-N-Boc-pyrrolidine effectively catalyze the asymmetric Michael addition of ketones to nitroalkenes. mdpi.com |

| Imidazolidinone | N-silyloxycarbamate + α,β-unsaturated aldehydes | - | - | High | Iminium catalysis using imidazolidinone organocatalysts enables the highly enantioselective 1,4-addition of carbamate (B1207046) nucleophiles to unsaturated aldehydes. nih.gov |

| Cinchonidine derived amino-squaramide | N-Tosyl aminomethyl enone + α-cyano-α,β-unsaturated ketone | High | High | High | A cascade reaction using bifunctional amino-squaramide catalysts produces highly substituted pyrrolidines with a quaternary stereocenter at the 3-position. rsc.org |

Applications in Neuroscience Research (for related pyrrolidine derivatives)

The pyrrolidine ring is a prevalent structural motif in a wide array of neuroactive compounds and pharmacologically important agents. frontiersin.org While research on this compound itself in neuroscience is not widely documented, numerous related derivatives have shown significant activity within the central nervous system (CNS), highlighting the therapeutic potential of this chemical family. frontiersin.org

Pyrrolidone (2-oxopyrrolidine) derivatives, for example, represent a class of compounds investigated for decades for their neurological effects. nih.gov Piracetam, the first of this class, was noted for its "nootropic" effects, referring to the enhancement of learning and memory. nih.gov More recently, levetiracetam (B1674943) has been licensed as a major antiepileptic drug. nih.gov These compounds are thought to exert their effects through various mechanisms, distinguishing them from other psychoactive drug classes. nih.gov

Other structurally related pyrrolidine derivatives have been explored for their potential in treating a range of neurological and psychiatric disorders. For instance, 3-pyrrolidine-indole derivatives have been investigated as selective modulators of serotonin (B10506) 5-HT2A receptors, which are targets for treatments of mental disorders. nih.gov Furthermore, novel phenylpyrrolidine derivatives have shown promise in restoring cognitive functions after ischemic stroke by reducing neurological deficits and improving exploratory behavior in animal models. mdpi.com The pyrrolidine scaffold's ability to present substituents in well-defined spatial orientations makes it an ideal framework for designing ligands that can selectively interact with specific receptor subtypes in the brain. researchgate.net

| Compound Class/Derivative | Neurological Application/Target | Key Research Finding |

|---|---|---|

| Pyrrolidone Derivatives (e.g., Piracetam) | Nootropic (Cognitive Enhancement) | The pyrrolidone family of chemicals has been researched for its ability to enhance learning and memory. nih.gov |

| Pyrrolidone Derivatives (e.g., Levetiracetam) | Antiepileptic | Levetiracetam is a licensed antiepileptic drug, demonstrating the clinical utility of this chemical class. nih.gov |

| 3-Pyrrolidine-indole Derivatives | Serotonin 5-HT2A Receptor Modulators | These derivatives are being developed for the potential treatment of mental disorders by targeting specific serotonin receptors. nih.gov |

| Novel Phenylpyrrolidine Derivative | Cognitive Function Restoration (Post-Stroke) | A specific derivative was shown to significantly reduce neurological deficits and improve cognitive function in a rat model of ischemic stroke. mdpi.com |

| (2S,3R)-3-(3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs | Ionotropic Glutamate Receptor (iGluR) Antagonists | These proline analogs act as selective NMDA receptor antagonists, which are valuable tool compounds for studying the CNS. nih.gov |

Future Perspectives and Emerging Trends in Research on 3r 3 1 Boc Amino Ethyl Pyrrolidine

Development of More Efficient and Sustainable Synthetic Routes

While methods for synthesizing substituted pyrrolidines exist, the development of more efficient, cost-effective, and environmentally friendly routes remains a key objective. Current research trends are moving away from multi-step syntheses that rely on stoichiometric reagents towards more elegant and sustainable catalytic methods.

Key areas of development include:

Asymmetric Catalysis : The use of chiral catalysts, such as those based on rhodium or iridium, is a promising avenue for establishing the stereocenters of the pyrrolidine (B122466) ring and its substituents in a single, highly controlled step. organic-chemistry.org For instance, diastereoselective hydrogenation using a Ru-BINAP complex has been effectively used for synthesizing a related compound, (3R, 1ʹS)-3-[(1ʹ-N-methylamino)ethyl]pyrrolidine, highlighting a potential strategy. niscpr.res.in

Biocatalysis : Enzymes offer unparalleled stereoselectivity and operate under mild, aqueous conditions, aligning perfectly with the principles of green chemistry. The application of enzymes like transaminases or hydrolases could streamline the synthesis of chiral amines and pyrrolidine precursors.

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. Developing a flow-based synthesis for (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine could enable scalable, on-demand production.

C-H Activation : Direct functionalization of C-H bonds is a powerful strategy that minimizes the need for pre-functionalized starting materials, thereby shortening synthetic sequences. nih.gov Applying C-H activation methodologies to readily available pyrrolidine precursors could provide novel and efficient pathways to the target compound and its derivatives. nih.gov

| Synthetic Strategy | Key Advantages | Representative Catalyst/Reagent Example | Potential for Sustainability |

| Asymmetric Hydrogenation | High stereoselectivity, potential for high yields. | Ru-BINAP complex niscpr.res.in | Reduces chiral resolution steps, improving atom economy. |

| N-Heterocyclization | Use of simple, abundant starting materials (diols and amines). | Cp*Ir complex organic-chemistry.org | High atom economy, potential for solvent reduction. |

| Cyclization of Acyclic Precursors | Avoids reliance on natural chiral pool precursors like proline, allowing for diverse substitutions. mdpi.com | NaH in DMF mdpi.com | Increases synthetic flexibility and access to novel structures. |

| C(sp3)-H Activation | Reduces the number of synthetic steps by avoiding pre-functionalization. nih.gov | Pd(OAc)2 nih.gov | Improves step economy and reduces waste from protecting groups. |

Exploration of Novel Derivatization Strategies and Analogue Synthesis

The this compound scaffold possesses multiple points for chemical modification, allowing for a systematic exploration of the chemical space to identify novel bioactive molecules. Future research will focus on creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov

Key derivatization sites include:

The Pyrrolidine Nitrogen : This secondary amine is a key handle for introducing a wide range of substituents via reactions such as acylation, alkylation, arylation, and reductive amination. These modifications can modulate the compound's physicochemical properties, including polarity, basicity, and ability to form hydrogen bonds.

The Boc-Protected Amine : Following deprotection of the tert-butoxycarbonyl (Boc) group, the resulting primary amine on the ethyl side chain can be functionalized. This site is crucial for extending the molecule, for example, by forming amide bonds with various carboxylic acids or participating in peptide synthesis. chemimpex.com

The Pyrrolidine Ring : While more challenging, functionalization of the pyrrolidine ring itself at positions C2, C4, or C5 through strategies like C-H activation can introduce additional diversity and conformational constraints. nih.gov

The synthesis of these analogues will be instrumental in optimizing potency, selectivity, and pharmacokinetic profiles for various biological targets. For example, derivatization has been used to develop reagents for the sensitive detection of chiral carboxylic acids in biological samples. nih.gov

| Derivatization Site | Reaction Type | Potential New Functional Group | Purpose of Modification |

| Pyrrolidine Nitrogen | Acylation / Sulfonylation | Amides, Sulfonamides | Modulate polarity, introduce hydrogen bond acceptors/donors. |

| Reductive Amination | Substituted Amines | Introduce basic centers, alter solubility. | |

| Side-Chain Amine (post-deprotection) | Amide Coupling | Amides, Peptides | Mimic peptide structures, explore interactions with protein targets. chemimpex.com |

| Nucleophilic Substitution | Alkylated Amines | Fine-tune steric and electronic properties. | |

| Pyrrolidine Ring | C-H Functionalization | Alkyl, Aryl groups | Introduce conformational rigidity, explore new binding pockets. nih.gov |

Integration with High-Throughput and Automated Synthesis Platforms

To fully exploit the derivatization potential of the this compound scaffold, its synthesis and modification must be amenable to modern automation. High-throughput and automated synthesis platforms are transforming drug discovery by enabling the rapid generation and screening of large compound libraries. researchgate.net

Future trends in this area include:

Solid-Phase Synthesis : Anchoring the pyrrolidine scaffold to a solid support would facilitate the purification process, as excess reagents and by-products could be simply washed away. This is particularly advantageous for multi-step derivatization sequences.

Robotic Synthesis Platforms : Integrating the synthesis of analogues into fully automated platforms allows for "design-make-test-analyze" cycles to be performed with minimal human intervention. researchgate.net These systems can execute a wide range of chemical reactions, purify the products, and submit them for biological screening, dramatically accelerating the pace of research.

Microfluidic Reactors : The use of microfluidics, or "lab-on-a-chip" technology, allows for reactions to be performed on a very small scale, conserving precious starting materials and reagents. This approach is ideal for generating diverse libraries where only small quantities of each compound are needed for initial screening. researchgate.net

The compatibility of this compound with these platforms will be a critical factor in its widespread adoption as a privileged scaffold in discovery programs.

Theoretical and Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry is an increasingly indispensable tool in modern organic synthesis and medicinal chemistry. In the context of this compound, theoretical and computational studies can provide valuable insights that guide experimental work.

Emerging applications include:

Reaction Mechanism and Selectivity Prediction : Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for the synthesis and derivatization of the pyrrolidine scaffold. beilstein-journals.orgresearchgate.net These calculations can help predict the stereochemical outcome of a reaction, identify potential by-products, and optimize reaction conditions before any experiments are conducted in the lab.

Conformational Analysis : The three-dimensional shape of pyrrolidine derivatives is critical to their biological activity. Computational methods can predict the preferred conformations of different analogues and how they might interact with a biological target. unimi.it

Predictive SAR : By combining computational chemistry with machine learning algorithms, it may become possible to predict the biological activity of virtual analogues of this compound. This in silico screening can prioritize the synthesis of compounds with the highest probability of success, saving time and resources.

| Computational Method | Application Area | Predicted Outcome | Impact on Research |

| Density Functional Theory (DFT) | Synthetic Route Planning | Reaction energy barriers, transition state geometries, stereoselectivity. beilstein-journals.orgresearchgate.net | Optimization of reaction conditions, rational design of catalysts. |

| Molecular Dynamics (MD) Simulations | Ligand-Receptor Interactions | Binding modes, conformational changes, binding free energies. | Understanding the molecular basis of biological activity. |

| Quantitative Structure-Activity Relationship (QSAR) | Analogue Design | Predicted biological activity of virtual compounds. | Prioritization of synthetic targets for high-throughput screening. |

Q & A

Q. What are the critical considerations for introducing the Boc-protected amine group into pyrrolidine derivatives during synthesis?

The Boc (tert-butoxycarbonyl) group is widely used to protect amines due to its stability under basic conditions and ease of removal under acidic conditions. For (3R)-3-(1-(Boc-amino)ethyl)-pyrrolidine, the stereochemistry at the 3-position must be preserved during protection. A common method involves reacting (R)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine . Monitoring reaction completion via TLC or LC-MS ensures minimal racemization. Post-reaction purification by column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the Boc-protected product.

Q. How can researchers confirm the stereochemical integrity of this compound after synthesis?

Chiral HPLC or SFC (supercritical fluid chromatography) using columns such as Chiralpak AD-H or OD-H is standard for enantiomeric excess (ee) determination. Complementary techniques include polarimetry and ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃). For absolute configuration confirmation, X-ray crystallography of a derivative (e.g., a salt or co-crystal) provides definitive evidence .

Q. What safety protocols are essential when handling Boc-protected pyrrolidine derivatives?

Key safety measures include:

- PPE: Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors.

- Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizers.

- Waste disposal: Neutralize acidic byproducts (e.g., from Boc deprotection) before disposal via authorized hazardous waste services .

Advanced Research Questions

Q. How does the Boc group influence the reactivity of this compound in subsequent coupling reactions?

The Boc group sterically shields the amine, reducing nucleophilicity and preventing undesired side reactions (e.g., alkylation or acylation at the amine site). This allows selective functionalization at other positions, such as the pyrrolidine nitrogen or ethyl side chain. For example, in Suzuki-Miyaura couplings, the Boc group remains intact under Pd-catalyzed conditions (pH 7–9, 60–80°C), enabling regioselective arylations .

Q. What strategies optimize Boc deprotection in this compound without compromising stereochemistry?

Acidic conditions (e.g., TFA/DCM or HCl/dioxane) cleave the Boc group efficiently. To minimize racemization:

- Use mild acids (4M HCl in dioxane) at 0–25°C.

- Shorten reaction times (1–2 hrs) and monitor via LC-MS.

- Neutralize promptly with a weak base (e.g., NaHCO₃) post-deprotection. Evidence shows that (R)-configured amines retain >98% ee under these conditions .

Q. How can computational modeling guide the design of this compound derivatives for biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to enzymes like kinases or GPCRs. Key steps include:

- Ligand preparation: Generate 3D conformers of the Boc-protected compound.

- Target selection: Align with crystal structures of target proteins (e.g., PDB entries).

- Free energy calculations: MM-GBSA or QM/MM methods assess binding affinity. Such models identified fluoroquinophenoxazine derivatives (using similar pyrrolidine scaffolds) as topoisomerase inhibitors .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

Challenges include:

- Differentiating diastereomers: Use 2D NMR (NOESY, HSQC) to assign spatial proximity of protons.

- Low solubility in non-polar solvents: Derivatize with acetyl or tosyl groups for crystallography.

- Trace impurities: Employ UPLC-MS with a HILIC column for polar analytes. NIST spectral databases and isotopic labeling (e.g., ¹³C-Boc) aid in peak assignments .

Methodological Tables

Table 1: Reaction Optimization for Boc Protection of (R)-3-Aminopyrrolidine

| Condition | Solvent | Base | Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Boc₂O, 0°C | THF | Et₃N | 4 | 78 | 99 | |

| Boc₂O, RT | DCM | DMAP | 2 | 85 | 98 | |

| Boc₂O, 40°C | DMF | NaHCO₃ | 6 | 65 | 95 |

Table 2: Chiral Analysis Methods for Stereochemical Validation

| Technique | Column/Reagent | Resolution (ee) | Application Example | Source |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H | 0.5% | Fluoroquinophenoxazines | |

| ¹H-NMR | Eu(hfc)₃ | 2% | Boc-pyrrolidine salts | |

| X-ray | N/A | Absolute | Crystalline derivatives |

Key Notes

- Contradictions: reports 86% yield for (S)-3-(Boc-amino)pyrrolidine coupling, while the (R)-isomer required crude product use due to solubility issues, highlighting stereochemistry-dependent optimization needs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.